SW15

Cancer Research Lung Cancer HSP27 Inhibitor

SW15 is a research-grade xanthone small molecule that acts as a functional HSP27 inhibitor by inducing abnormal cross-linking, directly targeting cysteine residues. Unlike some analogs, SW15 exhibits pronounced single-agent cytotoxicity (IC50 23.87 μM in NCI-H460 cells), making it an essential tool compound for mechanistic studies of HSP27-dependent cell death, pre-clinical radiosensitization research, and medicinal chemistry SAR programs focused on the balance between target engagement and potent cell-based activity. Ensure you are using a compound with verified cross-linking activity; performance varies significantly within this class. Inquire for current batch documentation.

Molecular Formula C20H16O4S2
Molecular Weight 384.46
Cat. No. B1193652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW15
SynonymsSW-15;  SW 15;  SW15
Molecular FormulaC20H16O4S2
Molecular Weight384.46
Structural Identifiers
SMILESO=C1C2=C(C(C3=C1C=CC=C3)=O)C=C(OCC4SC4)C=C2OCC5SC5
InChIInChI=1S/C20H16O4S2/c21-19-14-3-1-2-4-15(14)20(22)18-16(19)5-11(23-7-12-9-25-12)6-17(18)24-8-13-10-26-13/h1-6,12-13H,7-10H2
InChIKeyHEJFBUFZDGKAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SW15: A Xanthone-Based HSP27 Cross-Linker for Sensitizing Cancer Cells to Standard Therapies


SW15 is a synthetic small molecule belonging to the xanthone class, characterized by a molecular weight of 384.46 and a purity >98% . Its primary mechanism of action is the induction of altered cross-linking of Heat Shock Protein 27 (HSP27) [1]. Unlike ATP-competitive inhibitors for other heat shock proteins like HSP90, SW15 directly interacts with the cysteine residues of HSP27 to form abnormal dimers, thereby inhibiting the formation of large, protective oligomers [2]. This functional inhibition of HSP27 has been shown to sensitize cancer cells, particularly those from non-small cell lung cancer (NSCLC), to conventional anticancer modalities such as radiation and chemotherapy [1].

Why Generic HSP27 Inhibitors Cannot Substitute for SW15: The Critical Role of Cross-Linking Potency


Not all compounds targeting HSP27 are functionally equivalent. The efficacy of a small molecule HSP27 inhibitor is directly tied to its ability to induce altered cross-linking of the protein [1]. This property is not uniform across the compound class. For instance, a more advanced chromene analog, J2, was developed specifically for its superior cross-linking activity, which translated to greater sensitization effects in combination therapies [1]. Conversely, SW15 exhibits stronger cytotoxicity as a single agent. This trade-off between intrinsic cytotoxicity and cross-linking efficiency is a critical parameter for researchers designing combination treatment strategies, making SW15 and its analogs non-interchangeable based on their specific, quantifiable biochemical properties.

Quantitative Evidence for SW15's Differentiation in HSP27-Targeted Research


SW15 Exhibits 4-Fold Greater Single-Agent Cytotoxicity Compared to Analog J2 in NSCLC Cells

In a direct head-to-head study on NCI-H460 non-small cell lung cancer (NSCLC) cells, SW15 demonstrated significantly greater single-agent cytotoxicity than its analog, J2. The study reported IC50 values for both compounds using an MTT assay, a standard measure of cell viability [1].

Cancer Research Lung Cancer HSP27 Inhibitor

SW15 Demonstrates Inferior HSP27 Cross-Linking Activity Relative to Analog J2

The primary mechanism for sensitizing cancer cells to therapy is the ability to induce altered dimerization and cross-linking of HSP27. A direct comparison showed that J2 displayed stronger cross-linking activity than SW15 when tested at the same concentration (10 μM) in NCI-H460 cells [1]. This was visually confirmed by SDS-PAGE analysis [1].

Biochemistry Protein Cross-Linking HSP27 Inhibition

SW15 Sensitizes Lung Cancer Cells to Ionizing Radiation and Alters Apoptotic Protein Interactions

SW15 has been shown to enhance the effects of ionizing radiation (IR) and alter key protein interactions involved in apoptosis. In one study, treatment with SW15 (10 μM) combined with IR (10 Gy) in NCI-H460 cells led to increased binding of HSP27 with cytochrome c and PKCdelta, which are hallmarks of pro-apoptotic signaling [1]. Furthermore, in vivo experiments using a lung cancer xenograft model demonstrated that SW15 provided a strong radio-sensitization effect when combined with IR .

Radiosensitization Combination Therapy Cancer Cell Biology

Validated Application Scenarios for SW15 in Preclinical Cancer Research


Investigating the Role of Intrinsic Cytotoxicity in HSP27-Targeted Therapies

Researchers studying the direct, single-agent effects of HSP27 inhibitors on cancer cell viability can utilize SW15 as a tool compound. Its IC50 of 23.87 μM in NCI-H460 cells provides a defined baseline for comparing other HSP27-targeting agents [1]. This application is especially relevant for mechanistic studies where a more cytotoxic inhibitor is required to observe clear, HSP27-dependent cell death pathways without the confounding factor of combination treatments.

Preclinical Development of Radiosensitizers for HSP27-Overexpressing Tumors

SW15 is a validated tool for preclinical studies exploring radiosensitization. Evidence shows that SW15 treatment in combination with ionizing radiation (IR) alters HSP27's interaction with key apoptotic proteins like cytochrome c and PKCdelta [2]. This makes it a valuable reagent for investigating the molecular mechanisms by which HSP27 inhibition can overcome radioresistance in tumors, such as NSCLC, that are known to overexpress this protein [3].

Structure-Activity Relationship (SAR) Studies for HSP27 Cross-Linkers

The xanthone scaffold of SW15 serves as a key reference point for medicinal chemistry efforts aimed at developing more potent or selective HSP27 functional inhibitors. The direct comparison with the chromene analog J2, which has superior cross-linking activity but lower cytotoxicity [1], highlights the distinct structure-activity relationship (SAR) that governs this emerging class of compounds. SW15 is therefore essential for any research program focused on optimizing the balance between HSP27 inhibition and cytotoxic potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SW15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.